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Compound of Interest

Compound Name: Ethyl 3-fluoroprop-2-enoate

Cat. No.: B15061387 Get Quote

A detailed examination of the solid-state structures of fluorinated prop-2-enoate esters, crucial

intermediates in pharmaceutical and materials science, reveals key conformational differences

and packing arrangements influenced by substituent effects. This guide provides a comparative

overview of the crystallographic data of selected ethyl 3-fluoroprop-2-enoate derivatives,

offering insights for researchers and professionals in drug development and materials design.

The introduction of fluorine into organic molecules can significantly alter their physicochemical

and biological properties. In the context of ethyl prop-2-enoate derivatives, fluorination can

impact molecular conformation, intermolecular interactions, and ultimately, the crystalline

packing. Understanding these structural nuances is paramount for the rational design of novel

therapeutic agents and functional materials. This guide presents a side-by-side comparison of

the crystallographic parameters of two distinct ethyl 3-fluoroprop-2-enoate derivatives,

alongside the experimental protocols for their characterization.

Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for two derivatives of ethyl
3-fluoroprop-2-enoate, providing a clear and objective comparison of their solid-state

structures.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b15061387?utm_src=pdf-interest
https://www.benchchem.com/product/b15061387?utm_src=pdf-body
https://www.benchchem.com/product/b15061387?utm_src=pdf-body
https://www.benchchem.com/product/b15061387?utm_src=pdf-body
https://www.benchchem.com/product/b15061387?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15061387?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter

Ethyl (2Z)-3-hydroxy-3-
(2,3,4,5-
tetrafluorophenyl)prop-2-
enoate

Ethyl 2-(4-chlorophenyl)-3-
(3,5-
difluorophenoxy)acrylate

Chemical Formula C₁₁H₈F₄O₃ C₁₇H₁₃ClF₂O₃

Molecular Weight 268.17 g/mol 338.72 g/mol

Crystal System Monoclinic Monoclinic

Space Group P2₁/n P2₁/c

a (Å) 8.423(3) 9.4999(17)

b (Å) 9.288(3) 7.6771(14)

c (Å) 13.589(4) 21.564(4)

α (˚) 90 90

β (˚) 104.38(3) 91.40(3)

γ (˚) 90 90

Volume (Å³) 1029.4(6) 1572.2(5)

Z 4 4

Density (calc) (g/cm³) 1.730 1.430

Experimental Protocols
Synthesis and Crystallization
Ethyl (2Z)-3-hydroxy-3-(2,3,4,5-tetrafluorophenyl)prop-2-enoate: The synthesis of this

compound is achieved through the reaction of the corresponding fluorinated benzoylacetate

with a suitable ethyl esterification agent. Single crystals suitable for X-ray diffraction are

typically grown from a solution by slow evaporation of the solvent at room temperature.

Ethyl 2-(4-chlorophenyl)-3-(3,5-difluorophenoxy)acrylate: This derivative was synthesized by

reacting equimolar amounts of ethyl 3-bromo-2-(4-chlorophenyl)acrylate and 3,5-difluorophenol
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in chloroform. The reaction mixture was stirred overnight, and colorless block-like crystals were

obtained by the gradual evaporation of the solvent in the air over a week.[1]

X-ray Diffraction Data Collection and Structure
Refinement
For both compounds, single-crystal X-ray diffraction data were collected on a diffractometer

equipped with a CCD area detector using Mo Kα radiation (λ = 0.71073 Å). The structures were

solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen

atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated

positions and refined using a riding model.

Structural Insights and Visualization
The arrangement of molecules in the crystal lattice is dictated by a network of intermolecular

interactions. To visualize the fundamental workflow of single-crystal X-ray crystallography, a

powerful technique for elucidating these three-dimensional structures, the following diagram is

provided.
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General workflow for X-ray crystallography.
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This guide highlights the importance of detailed structural analysis in understanding the

properties of ethyl 3-fluoroprop-2-enoate derivatives. The provided data and protocols serve

as a valuable resource for researchers engaged in the design and synthesis of novel molecules

with tailored functionalities. Further studies on a wider range of derivatives are encouraged to

build a more comprehensive structure-property relationship database.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15061387?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

